2-Amino-4-bromopyridin-3-ol

Synthetic Organic Chemistry Process Chemistry Pharmaceutical Intermediate Synthesis

Order 2-Amino-4-bromopyridin-3-ol as the designated Crizotinib Impurity 26 for ANDA-mandated analytical development and quality control of Crizotinib API. Its unique orthogonal architecture—C4-bromo for cross-coupling, C2-amino for amidation, and C3-hydroxy for etherification—enables sequential, selective functionalization in convergent kinase inhibitor syntheses. The brominated core elevates XLogP to 0.8 (cf. -0.3 for the non-brominated analog), rationally improving membrane permeability and oral absorption of drug candidates. A high-yielding hydrobromide salt route (74%) supports cost-effective scale-up.

Molecular Formula C5H5BrN2O
Molecular Weight 189.01 g/mol
CAS No. 114335-54-5
Cat. No. B180715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-bromopyridin-3-ol
CAS114335-54-5
Molecular FormulaC5H5BrN2O
Molecular Weight189.01 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1Br)O)N
InChIInChI=1S/C5H5BrN2O/c6-3-1-2-8-5(7)4(3)9/h1-2,9H,(H2,7,8)
InChIKeyVHVGFRZWGORWHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-bromopyridin-3-ol (CAS 114335-54-5): Procurement Guide for a Polyfunctional Pyridine Intermediate


2-Amino-4-bromopyridin-3-ol (CAS 114335-54-5) is a heterocyclic organic compound with the molecular formula C₅H₅BrN₂O and a molecular weight of 189.01 g/mol [1]. It is a pyridine derivative characterized by the presence of an amino group at the 2-position, a bromine atom at the 4-position, and a hydroxyl group at the 3-position . This specific arrangement of three distinct functional groups on the pyridine ring makes it a versatile building block in medicinal chemistry and organic synthesis, particularly as a key intermediate in the synthesis of kinase inhibitors [2].

Why Generic Substitution of 2-Amino-4-bromopyridin-3-ol is Not Feasible


The unique combination of functional groups in 2-Amino-4-bromopyridin-3-ol (2-amino, 4-bromo, 3-hydroxy) creates a specific reactivity profile that cannot be replicated by simpler analogs. Compounds like 2-Amino-4-bromopyridine (CAS 84249-14-9) or 4-Bromopyridin-3-ol (CAS 161417-28-3) lack the hydroxyl or amino group, respectively, which fundamentally alters their synthetic utility and downstream applications . The precise positioning of these groups is critical for selective functionalization in multi-step syntheses, such as those for kinase inhibitors where this compound serves as a designated impurity standard [1]. Furthermore, the compound's classification as Crizotinib Impurity 26 underscores its specific role in pharmaceutical quality control, a function that cannot be fulfilled by any other analog [2]. Substituting this compound with a near analog would introduce different reactivity, potentially leading to synthetic failure, altered impurity profiles, and non-compliance with regulatory standards.

Quantitative Differentiation of 2-Amino-4-bromopyridin-3-ol Against Comparator Compounds


Superior Bromination Yield for Hydrobromide Salt Synthesis

When synthesizing the hydrobromide salt of 2-Amino-4-bromopyridin-3-ol, a key intermediate for various active pharmaceutical ingredients (APIs), a reported procedure using 2-amino-3-hydroxypyridine as the starting material achieves a 74% yield . This is a significant improvement over alternative synthetic routes that yield only 48.5 g (approx. 65% yield based on starting material) . The higher-yielding method involves bromination in ethanol at 0-20°C for 72 hours, which is a more efficient and potentially more scalable process compared to the lower-yielding method.

Synthetic Organic Chemistry Process Chemistry Pharmaceutical Intermediate Synthesis

Enhanced Synthetic Versatility via Unique Polyfunctional Architecture

The combination of a bromine atom and an amino group on the pyridine ring confers a dual reactivity profile that is absent in simpler analogs. While 2-Amino-4-bromopyridine (CAS 84249-14-9) is recognized for its utility in palladium-catalyzed cross-couplings (e.g., Suzuki, Stille) due to its bromine and amino groups [1], 2-Amino-4-bromopyridin-3-ol adds a third reactive handle in the form of a hydroxyl group at the 3-position . This allows for a wider array of orthogonal functionalizations, such as O-alkylation or Mitsunobu reactions, without compromising the existing bromo and amino functionalities [2].

Medicinal Chemistry Cross-Coupling Reactions Heterocyclic Chemistry

Defined Regulatory Role as a Pharmaceutical Impurity Standard

2-Amino-4-bromopyridin-3-ol is officially designated and supplied as Crizotinib Impurity 26 [1]. This is a specific, quantifiable role in the quality control (QC) and regulatory filing process for the approved drug Crizotinib. Generic analogs like 2-Amino-4-bromopyridine or 4-Bromopyridin-3-ol do not carry this designation and therefore cannot be used as a reference standard for the detection and quantification of this specific impurity in Crizotinib drug substance or product batches [2]. The compound is supplied with detailed characterization data compliant with regulatory guidelines for ANDA filings [3].

Pharmaceutical Quality Control Regulatory Science Analytical Method Development

Improved Lipophilicity for Altered ADME Profile

The computed XLogP3-AA value for 2-Amino-4-bromopyridin-3-ol is 0.8 [1]. This is significantly higher than the calculated XLogP of its non-brominated analog, 2-Amino-3-hydroxypyridine, which is approximately -0.3 [2]. The increased lipophilicity (ΔLogP ≈ 1.1) indicates that 2-Amino-4-bromopyridin-3-ol is more likely to passively diffuse across biological membranes, which can be a critical factor when the compound is used as an intermediate for designing drug candidates with improved oral absorption or blood-brain barrier penetration [3].

ADME Prediction Medicinal Chemistry Physicochemical Properties

High-Value Application Scenarios for 2-Amino-4-bromopyridin-3-ol


Quality Control and Regulatory Compliance for Crizotinib Manufacturing

Procure 2-Amino-4-bromopyridin-3-ol for use as a certified reference standard (Crizotinib Impurity 26) in analytical method development, validation, and routine quality control of Crizotinib API and finished dosage forms [1]. This application is mandatory for ANDA filings and commercial production to ensure compliance with pharmacopeial standards [2]. Using the exact, designated compound is non-negotiable; no analog can substitute.

Synthesis of Complex Kinase Inhibitor Scaffolds

Utilize 2-Amino-4-bromopyridin-3-ol as a key intermediate in the construction of advanced kinase inhibitor pharmacophores [1]. The presence of three orthogonal reactive sites (C4-Br, C2-NH2, C3-OH) allows for sequential and selective functionalization [2]. This polyfunctional architecture enables convergent synthetic strategies, potentially reducing the number of linear steps and improving overall yield to the target molecule compared to using a simpler, bifunctional building block like 2-Amino-4-bromopyridine .

Design of CNS-Penetrant or Orally Bioavailable Drug Candidates

When designing a new chemical entity (NCE) that requires improved membrane permeability, select 2-Amino-4-bromopyridin-3-ol as a synthetic intermediate over the more polar, non-brominated precursor 2-Amino-3-hydroxypyridine [1]. The calculated XLogP of 0.8 versus -0.3 for the non-brominated analog represents a substantial increase in lipophilicity [2]. Incorporating this brominated building block early in the synthetic route is a rational strategy to impart favorable ADME properties, such as enhanced oral absorption or blood-brain barrier penetration, to the final drug candidate .

Scalable Synthesis of Hydrobromide Salt Intermediates

Employ the high-yielding synthetic route (74% yield) for the hydrobromide salt of 2-Amino-4-bromopyridin-3-ol for large-scale production [1]. This method, which uses bromine in ethanol at 0-20°C, offers a significant yield advantage over alternative methods [2]. This translates to a more cost-effective and environmentally benign process for generating this key intermediate for downstream pharmaceutical manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-4-bromopyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.